alpha-Onocerin diacetate

Catalog No.
S1538894
CAS No.
34434-99-6
M.F
C34H54O4
M. Wt
526.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Onocerin diacetate

CAS Number

34434-99-6

Product Name

alpha-Onocerin diacetate

IUPAC Name

[(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate

Molecular Formula

C34H54O4

Molecular Weight

526.8 g/mol

InChI

InChI=1S/C34H54O4/c1-21-11-15-27-31(5,6)29(37-23(3)35)17-19-33(27,9)25(21)13-14-26-22(2)12-16-28-32(7,8)30(38-24(4)36)18-20-34(26,28)10/h25-30H,1-2,11-20H2,3-10H3/t25-,26-,27-,28-,29-,30-,33+,34+/m0/s1

InChI Key

JLJPBXMYIMNQDP-JKCFVQEBSA-N

SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2CCC3C(=C)CCC4C3(CCC(C4(C)C)OC(=O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2CCC3C(=C)CCC4C3(CCC(C4(C)C)OC(=O)C)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC(=C)[C@@H]2CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C

alpha-Onocerin diacetate is a natural product found in Lycopodiella inundata with data available.

Alpha-Onocerin diacetate is a chemical compound derived from alpha-onocerin, a tetracyclic triterpene. It exhibits a unique structure characterized by its C2-symmetry and is noted for its complex arrangement of carbon rings. The compound is significant in various biological contexts and is often studied for its potential therapeutic applications. The IUPAC name for alpha-onocerin diacetate is [(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-3,4-dimethyl-1-azabicyclo[3.3.0]octan-2-yl]ethenyl]-2-methyl-3-(2-methylpropyl)-1,3-dioxolan-4-yl] acetate .

, including:

  • Dehydrogenation: This reaction converts alpha-onoceradiene into 1:2:5-trimethylnaphthalene with high yield .
  • Ozonolysis: This involves the cleavage of double bonds in the compound to yield smaller fragments upon hydrolysis .
  • Cation-Olefin Tetracyclization: This method efficiently forms all four carbocyclic rings in one step during synthesis .

Alpha-Onocerin diacetate has been investigated for its biological activities, particularly in the realm of pharmacology. It exhibits:

  • Antimicrobial Properties: Studies suggest that it may possess activity against certain bacterial strains.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in various assays.
  • Cytotoxicity: Research indicates that it may have cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent.

Alpha-Onocerin diacetate holds promise in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting microbial infections and cancer.
  • Natural Products Chemistry: It serves as a subject of study for understanding complex natural product synthesis and modification.

Research on interaction studies involving alpha-onocerin diacetate has revealed insights into:

  • Enzyme Interactions: It interacts with specific enzymes involved in metabolic pathways, potentially influencing their activity.
  • Receptor Binding: Preliminary studies indicate possible binding affinity to certain biological receptors, which may elucidate its therapeutic mechanisms.

Several compounds share structural similarities with alpha-onocerin diacetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Beta-OnocerinSimilar tetracyclic structureExhibits different biological activities
LupeolPentacyclic triterpeneKnown for anti-inflammatory properties
BetulinPentacyclic structure with hydroxyl groupsUsed in cosmetics and pharmaceuticals
Oleanolic AcidTriterpene with a similar backboneExhibits hepatoprotective effects

Alpha-onocerin diacetate stands out due to its unique C2-symmetry and specific biological activities that differentiate it from these similar compounds. Its unique synthesis pathway also contributes to its distinctiveness in the realm of natural products chemistry.

XLogP3

8.6

Appearance

Powder

Dates

Last modified: 02-18-2024

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